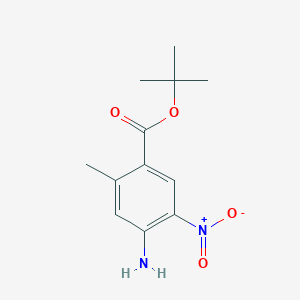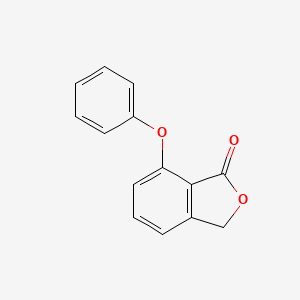
Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is a complex organic compound characterized by its bromomethyl group and di-tert-butyl substituents on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate typically involves multiple steps, starting with the bromination of the corresponding phenyl compound. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes to obtain the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bromomethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's derivatives can be explored for potential medicinal applications, such as the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to replace it. The di-tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways: The compound may interact with various molecular targets, depending on its derivatives and the specific reactions involved. These interactions can affect different biochemical pathways, leading to diverse biological and chemical outcomes.
相似化合物的比较
3,5-Di-tert-butylbenzyl bromide: Similar structure with a bromomethyl group on a di-tert-butylbenzene ring.
Bromomethyl-substituted phenols: Compounds with bromomethyl groups on phenol rings.
Bromomethyl-substituted anilines: Compounds with bromomethyl groups on aniline derivatives.
Uniqueness: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is unique due to its specific combination of di-tert-butyl groups and the bromomethyl group on the phenyl ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
属性
分子式 |
C17H24BrNO4 |
|---|---|
分子量 |
386.3 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-18/h7-10H,11H2,1-6H3 |
InChI 键 |
SXJCIQZMPHJGRG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CBr)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


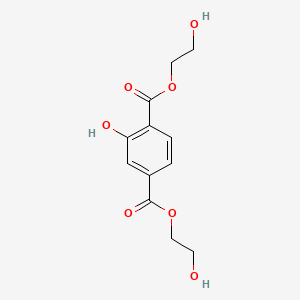
![tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate](/img/structure/B15330035.png)
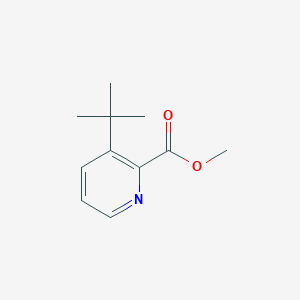
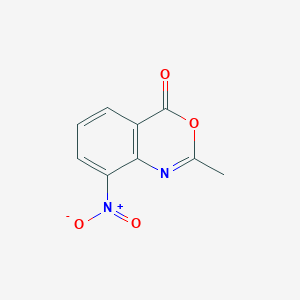
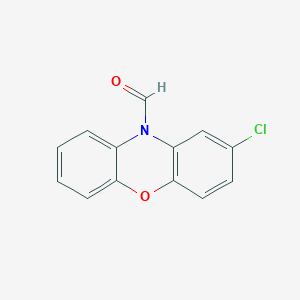

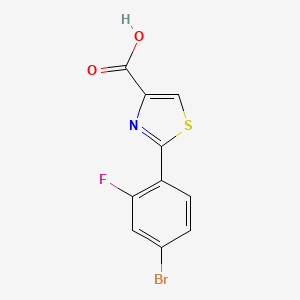
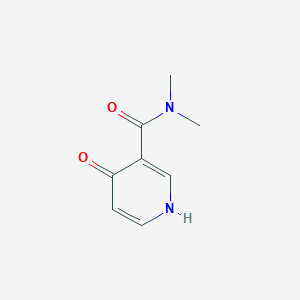

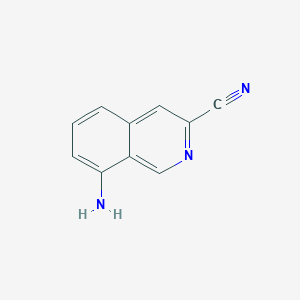
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

